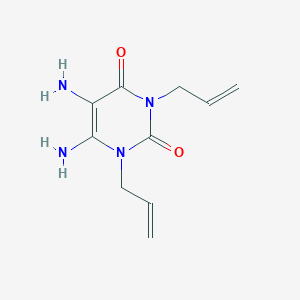
1,3-Diallyl-5,6-diaminouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diallyl-5,6-diaminouracil, also known as this compound, is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Applications
Antiviral Properties
DAU has been studied for its antiviral potential. Research indicates that derivatives of 5,6-diaminouracil exhibit activity against viral infections, particularly in inhibiting viral replication mechanisms. For example, studies have demonstrated that compounds related to DAU can interfere with the replication of viruses such as HIV and Hepatitis C by targeting viral enzymes .
Antitumor Activity
The compound has also been explored for its antitumor properties. In vitro studies suggest that DAU can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. This effect is attributed to the compound's ability to interact with cellular targets that regulate cell proliferation and survival .
Biochemical Applications
Enzyme Inhibition
DAU and its derivatives have shown promise as enzyme inhibitors. Specifically, they can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can be leveraged in developing chemotherapeutic agents aimed at rapidly dividing cancer cells .
Receptor Binding Studies
The compound is also utilized in receptor binding studies to understand the interactions between small molecules and biological receptors. Its structural features allow it to serve as a ligand in various binding assays, aiding in the identification of new therapeutic targets .
Synthetic Chemistry Applications
Building Block for Synthesis
In synthetic organic chemistry, DAU serves as a versatile building block for creating more complex molecules. Its functional groups allow for various chemical modifications, making it useful in synthesizing other biologically active compounds .
Microwave-Assisted Synthesis
Recent advancements have employed microwave-assisted techniques to synthesize DAU derivatives efficiently. This method enhances reaction rates and yields while reducing the environmental impact associated with traditional synthesis methods .
Case Studies
Propriétés
Numéro CAS |
102284-74-2 |
|---|---|
Formule moléculaire |
C10H14N4O2 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
5,6-diamino-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N4O2/c1-3-5-13-8(12)7(11)9(15)14(6-4-2)10(13)16/h3-4H,1-2,5-6,11-12H2 |
Clé InChI |
KWNJVDDOVKSTPP-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=C(C(=O)N(C1=O)CC=C)N)N |
SMILES canonique |
C=CCN1C(=C(C(=O)N(C1=O)CC=C)N)N |
Synonymes |
1,3-Diallyl-5,6-diaminouracil hydrochloride |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













